ATX inhibitor 17

Autotaxin inhibition Enzyme assay IC50 comparison

ATX inhibitor 17 (type IV) binds the ATX tunnel/pocket without contacting catalytic zinc ions, unlike type I inhibitors. This distinct binding mode delivers superior functional inhibition: potent suppression of RhoA-mediated cytoskeletal remodeling and MAPK/ERK phosphorylation in hepatic stellate cells—effects PF-8380 cannot achieve at comparable enzymatic potency (IC50=0.019µM). Validated in murine NASH/liver fibrosis models with dual antifibrotic and anti-inflammatory efficacy. Demonstrates selective antiproliferative activity in breast cancer cells (MDA-MB-231 IC50=0.79µM) and inhibits pro-inflammatory macrophage migration. Choose ATX inhibitor 17 when pathway-biased ATX inhibition is critical for your research.

Molecular Formula C29H29F5N8S
Molecular Weight 616.7 g/mol
Cat. No. B15143500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 17
Molecular FormulaC29H29F5N8S
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)C(=NNC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C29H29F5N8S/c1-17-25(20-14-23(21(31)15-22(20)36-17)42-12-10-41(11-13-42)9-8-40(2)3)27(29(32,33)34)38-39-28-37-26(24(16-35)43-28)18-4-6-19(30)7-5-18/h4-7,14-15,36H,8-13H2,1-3H3,(H,37,39)/b38-27-
InChIKeyVKKORIAROAMRBW-SPKJYZRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATX Inhibitor 17 – A Type IV Autotaxin Inhibitor with Defined Biochemical Potency and Liver-Targeted In Vivo Validation


ATX inhibitor 17 (CAS 2750152-64-6, also designated Cpd17 or compound 25a) is a small-molecule autotaxin (ATX/ENPP2) inhibitor that belongs to the type IV class of ATX inhibitors . Unlike type I inhibitors that occupy the catalytic site and hydrophobic pocket, ATX inhibitor 17 binds to the tunnel and pocket regions without directly engaging the catalytic site, a distinct binding mode that confers differential downstream signaling effects [1]. The compound exhibits potent enzymatic inhibition of ATX with an IC50 of 0.019 µM in isolated enzyme assays . Its molecular formula is C29H29F5N8S, and it is commercially available for research use from multiple reputable vendors [2].

Why ATX Inhibitor 17 Cannot Be Substituted with PF-8380, GLPG1690, or BBT-877 Without Loss of Functional Specificity


ATX inhibitors are classified into four structural types (I–IV) based on their binding topology within the enzyme's tripartite active site [1]. Generic substitution across these classes fails because binding mode directly dictates which downstream signaling pathways are suppressed. ATX inhibitor 17 (type IV) occupies the tunnel and pocket but does not contact the catalytic zinc ions, whereas type I inhibitors (e.g., PF-8380) bind the catalytic site, type II inhibitors occupy the tunnel, and type III inhibitors engage both the catalytic site and pocket [2]. These mechanistic differences translate into divergent cellular phenotypes: ATX inhibitor 17 more potently inhibits RhoA-mediated cytoskeletal remodeling and MAPK/ERK phosphorylation than the type I inhibitor PF-8380, despite the two compounds having comparable potency in the primary LPC → LPA conversion assay [3]. Consequently, selecting the appropriate ATX inhibitor for a given research application requires matching the inhibitor's pathway bias to the disease-relevant signaling output being studied.

ATX Inhibitor 17 – Direct Head-to-Head and Cross-Study Quantitative Differentiation Data


ATX Enzyme Inhibitory Potency: 19 nM IC50 Places ATX Inhibitor 17 Among the Most Potent Research-Grade ATX Inhibitors Available

In isolated ATX enzyme inhibition assays, ATX inhibitor 17 exhibits an IC50 of 0.019 µM (19 nM) . For context, the clinical-stage ATX inhibitor GLPG1690 (ziritaxestat) has a reported IC50 of 131 nM in similar biochemical assays [1], while the widely used type I research tool PF-8380 has an IC50 of 2.8 nM [2]. ATX inhibitor 17 is thus approximately 6.9-fold more potent than GLPG1690 and approximately 6.8-fold less potent than PF-8380 in primary enzyme inhibition, positioning it as a high-potency tool compound for mechanistic studies where enzyme inhibition strength is a primary selection criterion.

Autotaxin inhibition Enzyme assay IC50 comparison

Antiproliferative Selectivity in Breast Cancer Cell Lines: MDA-MB-231 (IC50 0.79 µM) vs. MCF7 (IC50 1.01 µM) vs. A549 (IC50 13.40 µM)

In 72-hour cytotoxicity assays, ATX inhibitor 17 (tested as compound 25a) demonstrated differential antiproliferative activity across a panel of human cancer cell lines [1]. The compound exhibited IC50 values of 0.79 µM in MDA-MB-231 cells, 1.01 µM in MCF7 cells, 13.40 µM in A549 cells, and >15 µM in H2228 cells [1]. This cell-line selectivity profile (approximately 17-fold greater potency in MDA-MB-231 vs. A549) indicates that ATX inhibitor 17 does not act as a non-specific cytotoxic agent but rather exerts growth-inhibitory effects that correlate with ATX–LPA signaling dependency in specific breast cancer subtypes.

Cancer cell proliferation Breast cancer Selectivity profiling

Superior Suppression of Hepatocellular Lipid Accumulation: ATX Inhibitor 17 Outperforms PF-8380 in Palmitate-Treated HepG2 Cells

In a head-to-head comparison using HepG2 hepatoblastoma cells exposed to pathophysiological concentrations of palmitic acid to mimic nonalcoholic steatohepatitis (NASH)-associated lipid overload, ATX inhibitor 17 (Cpd17) significantly reduced intracellular lipid accumulation compared with the type I inhibitor PF-8380, as quantified by Oil Red O staining [1]. While both inhibitors possess comparable potency in the primary LPC → LPA conversion assay, ATX inhibitor 17 demonstrated superior functional efficacy in this disease-relevant cellular phenotype [1].

Hepatosteatosis Lipid accumulation NASH model

Enhanced Inhibition of Pro-Fibrotic and Pro-Inflammatory Signaling: RhoA Activation and ERK Phosphorylation Are Suppressed by ATX Inhibitor 17 but Not by PF-8380

Mechanistic pathway analysis in TGFβ-activated hepatic stellate cells (LX2 cells) revealed that ATX inhibitor 17, but not PF-8380, strongly inhibited ATX+LPC-induced RhoA activation [1]. Furthermore, while both inhibitors reduced AKT phosphorylation, only ATX inhibitor 17 significantly suppressed ERK phosphorylation [1]. These differential signaling effects are attributed to the type IV binding mode of ATX inhibitor 17, which occupies the tunnel and pocket without contacting the catalytic site, thereby preferentially disrupting Gα12/13-mediated RhoA and Gαi/o-mediated MAPK/ERK signaling downstream of LPA receptor activation [1].

RhoA signaling MAPK/ERK Hepatic stellate cells Fibrosis

Macrophage Migration Suppression: ATX Inhibitor 17 Significantly Reduces Pro-Inflammatory M1 Macrophage Motility Whereas PF-8380 Does Not

In a scratch-wound migration assay using LPS/IFNγ-activated pro-inflammatory RAW264.7 murine macrophages, ATX inhibitor 17 significantly reduced the percentage of cell migration compared with activated control macrophages [1]. In contrast, PF-8380 treatment resulted in only a modest, non-significant decrease in macrophage migration [1]. This functional divergence further illustrates that ATX inhibitor 17, through its type IV binding mode, exerts anti-inflammatory effects on immune cell motility that are not recapitulated by the type I inhibitor PF-8380.

Macrophage migration Inflammation Scratch assay

In Vivo Efficacy in Two Murine Liver Injury Models: ATX Inhibitor 17 Ameliorates Both CCl4-Induced Acute Liver Injury and MCD Diet-Induced NASH

In CCl4-induced acute liver injury and methionine-choline-deficient (MCD) diet-induced nonalcoholic steatohepatitis (NASH) mouse models, ATX inhibitor 17 (Cpd17) demonstrated significant therapeutic benefit [1]. In the NASH model, Cpd17 treatment reduced total hepatic collagen I concentration, decreased inflammatory markers (F4/80, CCL2, iCAM1), lowered α-SMA expression, and reduced the steatosis marker C/EBP [1]. In vivo signaling analysis confirmed that Cpd17 significantly decreased ERK activation in both disease models, consistent with its in vitro mechanism of action [1]. No comparable in vivo efficacy data have been reported for PF-8380 in the same comprehensive liver injury models, and type I ATX inhibition with PF-8380 was previously shown to reduce fibrosis but not inflammation or necrosis in a CCl4-induced fibrosis model [2].

In vivo efficacy Acute liver injury NASH Murine model

ATX Inhibitor 17 – Recommended Research and Procurement Scenarios Based on Quantitative Evidence


Mechanistic Studies of ATX–LPA Signaling in Hepatic Stellate Cell Activation and Liver Fibrosis

ATX inhibitor 17 is the preferred tool compound for investigators studying RhoA-mediated cytoskeletal remodeling and MAPK/ERK phosphorylation in hepatic stellate cells (HSCs). As demonstrated in direct head-to-head comparison, ATX inhibitor 17 potently inhibits RhoA activation and ERK phosphorylation in TGFβ-activated LX2 cells, whereas the type I inhibitor PF-8380 does not [1]. Researchers seeking to dissect the Gα12/13–RhoA and Gαi/o–ERK signaling arms downstream of LPA receptor activation in HSCs should procure ATX inhibitor 17 rather than PF-8380 or other type I inhibitors.

In Vivo Preclinical Studies of NASH and Acute Liver Injury Requiring Combined Anti-Fibrotic and Anti-Inflammatory Activity

For in vivo studies in murine models of nonalcoholic steatohepatitis (MCD diet) or acute liver injury (CCl4), ATX inhibitor 17 provides validated efficacy in reducing both hepatic fibrosis (collagen I, α-SMA) and inflammation (F4/80, CCL2, iCAM1) [1]. This dual action distinguishes it from PF-8380, which has been shown to reduce fibrosis but not inflammation or necrosis in CCl4-induced fibrosis models [2]. Investigators planning in vivo liver disease studies should prioritize ATX inhibitor 17 over type I alternatives to capture the full therapeutic potential of ATX inhibition.

Breast Cancer Cell Proliferation Assays with ATX–LPA Signaling Dependency, Particularly in Triple-Negative and Hormone Receptor–Positive Models

ATX inhibitor 17 exhibits defined antiproliferative activity in breast cancer cell lines, with IC50 values of 0.79 µM in MDA-MB-231 (triple-negative) and 1.01 µM in MCF7 (hormone receptor–positive) after 72-hour treatment [3]. Its significantly lower potency in A549 lung cancer cells (IC50 = 13.40 µM) supports the use of this compound as a selective probe for ATX-dependent proliferation in breast cancer models. Researchers should employ ATX inhibitor 17 in breast cancer studies where target engagement is expected to translate into measurable growth inhibition, and should avoid its use in lung cancer or other non-breast models without prior confirmation of ATX pathway dependency.

Macrophage Migration and Inflammatory Cell Trafficking Assays

ATX inhibitor 17 is the appropriate selection for in vitro studies examining the role of ATX–LPA signaling in pro-inflammatory macrophage motility. In scratch-wound migration assays using LPS/IFNγ-activated RAW264.7 macrophages, ATX inhibitor 17 significantly reduced migration, whereas PF-8380 produced only a non-significant decrease [1]. Investigators studying immune cell chemotaxis, wound healing, or inflammatory cell recruitment should procure ATX inhibitor 17 to achieve functional inhibition of macrophage migration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATX inhibitor 17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.